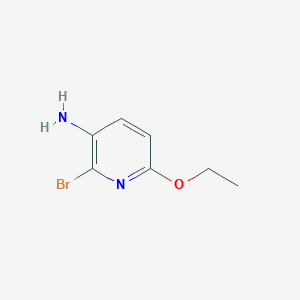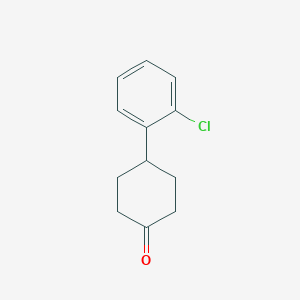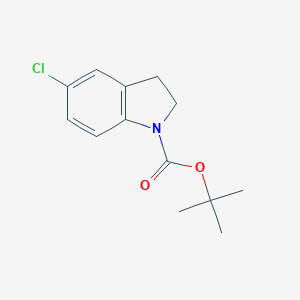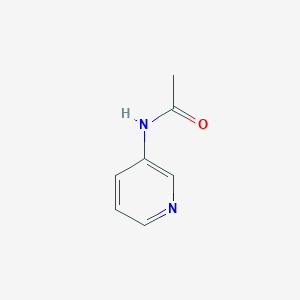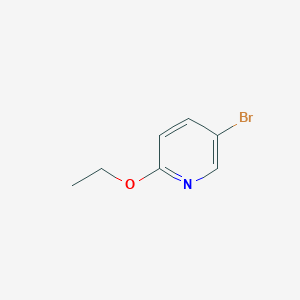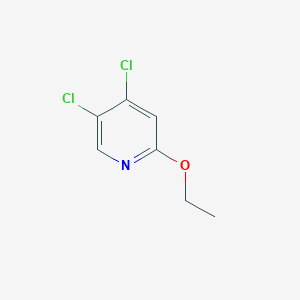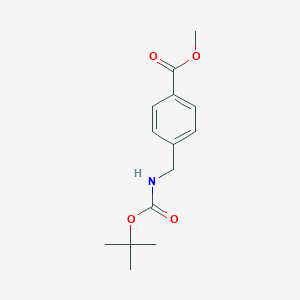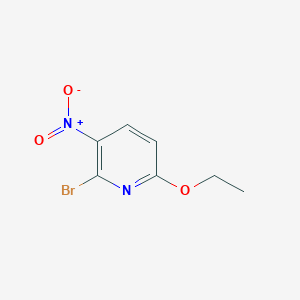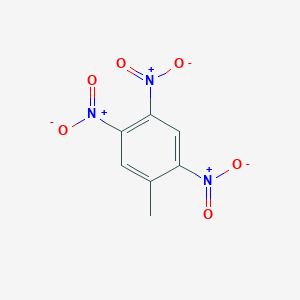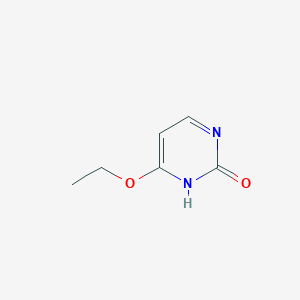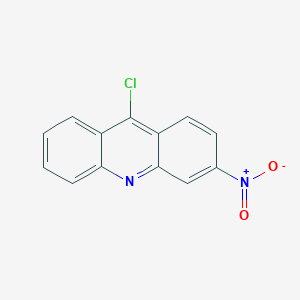
9-chloro-3-nitroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-chloro-3-nitroacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, unique physical and chemical properties, and industrial applications. Historically, acridine derivatives have been used as pigments and dyes, and more recently, they have been explored for their biological activities, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .
Preparation Methods
The synthesis of acridine derivatives typically involves the Ullmann condensation reaction. For example, N-phenylanthranilic acid can be prepared by the Ullmann reaction, which is then stirred in phosphorus oxychloride (POCl₃) to afford 9-chloro-acridine . The preparation of 9-chloro-3-nitro-acridine would involve the nitration of 9-chloro-acridine under controlled conditions to introduce the nitro group at the 3-position.
Chemical Reactions Analysis
9-chloro-3-nitroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorine atom at the 9-position can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and nucleophiles like amines for substitution reactions.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their interactions with DNA and proteins.
Medicine: Explored for their anticancer, antimicrobial, and antiviral properties.
Industry: Used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies.
Mechanism of Action
The biological activity of acridine derivatives is often attributed to their ability to intercalate into DNA, disrupting the function of DNA and related enzymes. This intercalation can inhibit processes such as DNA replication and transcription, leading to cell death. Acridine derivatives have also been shown to inhibit enzymes like topoisomerase and telomerase, which are crucial for cancer cell proliferation .
Comparison with Similar Compounds
9-chloro-3-nitroacridine can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer activity.
Triazoloacridone (C-1305): Another derivative with significant biological activity.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its potential clinical applications. These compounds share the acridine core structure but differ in their substituents, which can significantly affect their biological activities and applications.
Properties
CAS No. |
1744-91-8 |
|---|---|
Molecular Formula |
C13H7ClN2O2 |
Molecular Weight |
258.66 g/mol |
IUPAC Name |
9-chloro-3-nitroacridine |
InChI |
InChI=1S/C13H7ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H |
InChI Key |
WYSFRKRTNWKBCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |
Key on ui other cas no. |
1744-91-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


